Product packaging for Scandium fluoride(Cat. No.:CAS No. 13709-47-2)

Scandium fluoride

Cat. No.: B086140
CAS No.: 13709-47-2
M. Wt: 101.95112 g/mol
InChI Key: OEKDNFRQVZLFBZ-UHFFFAOYSA-K
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Description

Scandium Fluoride (ScF₃) is a high-purity, white crystalline ionic compound valued in advanced research for its unique suite of physical and optical properties. It is characterized by its high melting point of approximately 1552 °C, considerable thermal stability, and low solubility in water. A defining characteristic of ScF₃ is its negative thermal expansion (NTE), meaning it contracts when heated over a wide temperature range (from 10 K to 1100 K); this behavior is attributed to the quartic oscillation of fluoride ions, which draws scandium atoms closer together upon thermal excitation. Structurally, it commonly adopts a cubic perovskite lattice (space group Pm-3m) at ambient conditions, which can transition to trigonal and other polymorphic phases under elevated temperature or pressure. In application-oriented research, this compound serves as a critical material. In optical and photonic sciences, its high transparency from ultraviolet (UV) to infrared (IR) wavelengths and low refractive index make it an excellent material for UV-transparent optical coatings, lenses, and as a host crystal for rare-earth ions in solid-state lasers. In materials science, its pronounced NTE property is exploited to design composite materials with tailored or zero thermal expansion coefficients. Furthermore, ScF₃ acts as a catalyst or catalyst support in specialized chemical reactions, including organic synthesis, due to its unique electronic properties. It also finds a role in electronics as a dopant in ceramic capacitors to enhance dielectric properties and in the development of semiconductors. The compound is an essential precursor in materials synthesis, most notably for the production of metallic scandium and aluminum-scandium (Al-Sc) alloys via metallothermic reduction, which are pivotal for lightweight aerospace components. Our this compound is available in powder form with purities ranging from 99.9% to 99.999%, tailored for vacuum deposition and other demanding research applications. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet (SDS) and adhere to stringent handling protocols, as the compound may be toxic if inhaled, swallowed, or comes in contact with skin.

Structure

2D Structure

Chemical Structure Depiction
molecular formula F3Sc B086140 Scandium fluoride CAS No. 13709-47-2

Properties

CAS No.

13709-47-2

Molecular Formula

F3Sc

Molecular Weight

101.95112 g/mol

IUPAC Name

scandium(3+);trifluoride

InChI

InChI=1S/3FH.Sc/h3*1H;/q;;;+3/p-3

InChI Key

OEKDNFRQVZLFBZ-UHFFFAOYSA-K

SMILES

F[Sc](F)F

Canonical SMILES

[F-].[F-].[F-].[Sc+3]

Other CAS No.

13709-47-2

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Advanced Synthesis Methodologies for Scandium Fluoride Materials

Solution-Based and Interfacial Synthesis Approaches

Solution-based methods offer a versatile platform for the low-temperature synthesis of scandium fluoride (B91410) with controlled morphologies. Among these, techniques that utilize interfaces, such as the gas-solution interface, have proven particularly effective in fabricating complex and ordered structures.

Gas-Solution Interface Technique (GSIT) for Micro/Nanostructure Fabrication

The Gas-Solution Interface Technique (GSIT) is a facile and effective method for producing scandium fluoride micro- and nanostructures without the need for catalysts or templates. aimehq.orgrsc.org This approach relies on the controlled reaction between a gaseous reagent and a liquid solution at their interface. rsc.org Typically, an aqueous solution containing a scandium salt, such as scandium chloride (ScCl₃) or scandium nitrate (B79036) (Sc(NO₃)₃), is exposed to a hydrofluoric acid (HF) atmosphere in a sealed reactor at room temperature. aimehq.orgrsc.org This interaction leads to the formation of a thin, transparent film of solid ScF₃ on the surface of the solution. aimehq.org

GSIT has been successfully employed to synthesize arrays of oriented single-crystalline this compound rods. aimehq.orgheavenmaterials.com These rods can achieve lengths of up to 7 micrometers and diameters as small as 200 nanometers. aimehq.orgheavenmaterials.com The orientation of these rods is influenced by the concentration of the scandium salt solution. At higher concentrations, a continuous film of oriented cubic crystals initially forms on the solution's surface, which then acts as a seed layer for the growth of tetragonal rods perpendicular to the gas-solution interface. aimehq.org The resulting rod-like crystals exhibit a tetragonal crystal lattice. aimehq.orgheavenmaterials.com

When lower concentrations of the scandium salt solution are used, the GSIT method yields distinct urchin-like structures. aimehq.orgmetu.edu.tr These formations consist of multiple rod-like crystals radiating from a central core. aimehq.org The formation of these structures is attributed to the initial nucleation of cubic seed crystals that float freely on the solution surface, allowing for disordered growth in multiple directions. aimehq.org The length of the rods in these urchin-like assemblies can be controlled by the reaction time, with longer rods observed after extended processing times. For instance, rods can grow to 3-4 micrometers in 30 minutes and up to 6-7 micrometers after 60 minutes. aimehq.orgmetu.edu.tr

The crystal growth at the gas-solution interface is governed by a geometric selection mechanism. aimehq.org Initially, cubic ScF₃ crystals form on the surface of the scandium salt solution upon interaction with the HF gas. aimehq.org These cubic crystals serve as nucleation centers for the subsequent growth of tetragonal rod-like crystals. aimehq.org In more concentrated solutions, these initial cubic crystals cover the surface and create a template for the ordered, perpendicular growth of the rods into the liquid phase. For the urchin-like structures that form in less concentrated solutions, the initial cubic seeds are more dispersed, leading to the radial growth of the rods. aimehq.org The as-prepared ScF₃ samples typically show a mixed-phase composition of cubic and tetragonal crystals. aimehq.orgrsc.org

Formation of Urchin-like Structures

Interface-Assisted Synthesis of this compound Microtubes

Building upon the principles of interfacial reactions, single-crystalline this compound microtubes with nanoscale wall thickness have been synthesized. u-tokyo.ac.jpresearchgate.netresearchgate.net This interface-assisted technique involves the reaction of a scandium nitrate aqueous solution with gaseous hydrofluoric acid, similar to GSIT, but without the use of any surfactants. u-tokyo.ac.jpresearchgate.netscirp.org The process is remarkably rapid, with microtubes forming within 30 minutes. u-tokyo.ac.jpresearchgate.netscirp.org These microtubes are identified as single-crystalline with a hexagonal structure. researchgate.netscirp.org A proposed model for their formation suggests a scrolling mechanism of an initially formed solid layer at the interface. u-tokyo.ac.jp

Solid-State and Thermochemical Fluorination Processes

Solid-state and thermochemical methods represent a more traditional yet crucial route for the bulk synthesis of this compound, often starting from scandium oxide (Sc₂O₃), which is the most common commercial form of scandium. metu.edu.tru-tokyo.ac.jp These high-temperature processes are essential for producing the raw ScF₃ material needed for various applications, including the production of metallic scandium.

Another established thermochemical method is the direct fluorination of scandium oxide using hydrogen fluoride (HF) gas at elevated temperatures, typically around 700 °C (973 K). u-tokyo.ac.jp This process is necessary because the thermodynamic stability of Sc₂O₃ makes its direct reduction to scandium metal challenging. u-tokyo.ac.jp Similarly, chlorine trifluoride (ClF₃) gas has been used to fluorinate scandium oxide, with the reaction showing significant conversion to this compound at temperatures of 300 °C and above. scirp.org

The table below summarizes the key parameters of different synthesis methods for this compound.

Synthesis MethodPrecursorsTemperatureKey FeaturesResulting Morphology
Gas-Solution Interface Technique (GSIT) Scandium salt solution (e.g., ScCl₃, Sc(NO₃)₃), Gaseous HFRoom TemperatureFacile, template-free, control over morphology via concentrationOriented single-crystalline rods, Urchin-like structures
Interface-Assisted Synthesis Scandium nitrate solution, Gaseous HFRoom TemperatureRapid formation, surfactant-freeSingle-crystalline microtubes
Solid-State Fluorination Scandium oxide (Sc₂O₃), Ammonium (B1175870) bifluoride (NH₄HF₂)Room T to 400°CMulti-step reaction with intermediates, produces high-purity powderCubic particles
Thermochemical Fluorination Scandium oxide (Sc₂O₃), Hydrogen fluoride (HF) gas~700°CHigh-temperature gas-solid reactionBulk powder
Thermochemical Fluorination Scandium oxide (Sc₂O₃), Chlorine trifluoride (ClF₃) gas≥ 300°CGas-solid reactionBulk powder

Fluorination of Scandium Oxide (Sc₂O₃) with Ammonium Bifluoride (NH₄HF₂)

Sc₂O₃ + 6 NH₄HF₂ → 2 ScF₃ + 6 NH₄F + 3 H₂O wikipedia.org

This process typically involves heating a mixture of scandium oxide and a stoichiometric excess of ammonium bifluoride. The reaction proceeds through several intermediate phases, ultimately yielding this compound. Heating scandium oxide to 300°C with a stoichiometric amount of ammonium bifluoride can result in a 95% conversion to this compound. aimehq.org Complete conversion can be achieved by recycling the material with a small additional amount of ammonium bifluoride. aimehq.org

Investigation of Intermediate Ammonium this compound Phases

The fluorination of scandium oxide with ammonium bifluoride is not a direct conversion but rather a stepwise process involving the formation and subsequent decomposition of several ammonium this compound intermediates. semanticscholar.orgresearchgate.net The composition of the solution and the temperature are critical factors that determine which of these intermediate phases are formed. mdpi.comd-nb.info

Formation of (NH₄)₃ScF₆

Research indicates that the initial step in the fluorination process, which can begin at room temperature, is the formation of ammonium scandium hexafluoride ((NH₄)₃ScF₆). semanticscholar.orgresearchgate.net This intermediate is formed through an exothermic reaction between scandium oxide and ammonium bifluoride. nih.gov In some processing routes, scandium is intentionally precipitated as (NH₄)₃ScF₆ from an ammonium fluoride solution, which can then be calcined to produce ScF₃. mdpi.comd-nb.info This method is considered more environmentally friendly as it avoids the direct use of hydrofluoric acid. mdpi.com

Transformation to NH₄ScF₄ and (NH₄)₂Sc₃F₁₁

As the temperature is increased, (NH₄)₃ScF₆ undergoes thermal decomposition. Around 200°C, it loses ammonia (B1221849) (NH₃) and hydrogen fluoride (HF) to form ammonium tetrafluoroscandate (NH₄ScF₄). semanticscholar.orgnih.gov Further heating to approximately 300°C causes NH₄ScF₄ to decompose into another intermediate, (NH₄)₂Sc₃F₁₁. semanticscholar.orgnih.gov Finally, at about 350°C, (NH₄)₂Sc₃F₁₁ decomposes to yield the final product, this compound (ScF₃). semanticscholar.orgnih.gov The sequence of these transformations highlights the complexity of the solid-state reaction and the importance of precise temperature control.

The decomposition pathway can be summarized as follows: (NH₄)₃ScF₆ → NH₄ScF₄ → (NH₄)₂Sc₃F₁₁ → ScF₃ semanticscholar.orgnih.gov

Thermodynamic and Kinetic Analyses of Fluorination Reactions

Thermodynamic calculations are crucial for understanding the feasibility and spontaneity of the fluorination reactions. semanticscholar.orgresearchgate.net These analyses, often complemented by techniques like thermogravimetric and differential scanning calorimetry (TG-DSC), provide insights into the thermal and mass stability of the reaction process. semanticscholar.orgresearchgate.net

Kinetic studies of heterogeneous gas-solid reactions, such as the fluorination of scandium oxide, involve several stages. These include the supply of the fluorinating agent to the solid surface, adsorption, the chemical reaction itself, desorption of the gaseous products, and their diffusion away from the reaction site. mdpi.com The rate of fluorination is significantly influenced by factors such as reaction temperature and holding time. semanticscholar.orgresearchgate.net An increase in either of these parameters generally leads to a higher fluorination rate. semanticscholar.orgresearchgate.net

Optimization for High-Purity this compound Production

The primary goal of these synthesis methodologies is the production of high-purity this compound, a necessary precursor for producing scandium metal. mdpi.comd-nb.info Optimization of the fluorination process involves carefully controlling the reaction parameters. Research has shown that a purity of 99.997 wt.% can be achieved by fluorinating Sc₂O₃ with NH₄HF₂ at 400°C for 2 hours. semanticscholar.orgresearchgate.net The resulting ScF₃ exhibits a regular cubic structure with an average particle size of 0.3 µm. semanticscholar.orgnih.gov

The following table summarizes the key parameters and outcomes for optimizing the production of high-purity this compound:

ParameterOptimal ConditionOutcomeReference
Fluorination Temperature 400 °CFormation of pure-phase ScF₃ semanticscholar.org
Holding Time 2 hours99.997 wt.% purity semanticscholar.orgresearchgate.net
Reactant Ratio Stoichiometric excess of NH₄HF₂Complete conversion aimehq.org

Hydrothermal Synthesis of this compound Nanocrystals

An alternative to the high-temperature solid-state method is the hydrothermal synthesis of this compound nanocrystals. This technique offers a facile and environmentally friendly route to produce high-quality, single-crystalline ScF₃ cubes on a large scale. researchgate.net

In a typical hydrothermal synthesis, scandium nitrate (Sc(NO₃)₃) and ammonium bifluoride (NH₄HF₂) are used as precursors. researchgate.net The reaction is carried out in an aqueous solution at elevated temperatures and pressures. This method has been successfully used to fabricate uniform ScF₃ cubes with an average size of 200 nm. researchgate.net The resulting nanocrystals exhibit a cubic symmetry (space group Pm-3m), which has been confirmed by X-ray diffraction and selected-area electron diffraction. researchgate.net Hydrothermal synthesis has also been employed to create other rare-earth fluoride nanocrystals, demonstrating its versatility. nih.gov

Single Crystal Growth Techniques from the Melt

The synthesis of large, high-quality single crystals of this compound (ScF₃) from its own melt is a significant challenge in materials science. The primary methods employed for such high-temperature crystal growth are adaptations of melt-growth techniques, which involve the solidification of a molten stoichiometric charge.

Bridgman Technique for Bulk this compound Crystals

The Bridgman technique, a vertical directional solidification method, has been successfully utilized for the growth of bulk ScF₃ single crystals. researchgate.netresearchgate.net This method involves melting the ScF₃ charge material within a crucible, which is then slowly lowered through a temperature gradient. Solidification initiates at the cooler end of the crucible, and a single crystal propagates throughout the melt as it cools.

In a notable application of this technique, ScF₃ crystals were grown in a double-zone growth chamber with resistive heating. researchgate.net The process was conducted in a high-purity helium atmosphere within a graphite (B72142) heat unit. researchgate.net To minimize the substantial vaporization losses that occur at the high temperatures required for melting ScF₃, specially designed self-sealing graphite crucibles have been employed. researchgate.netmdpi.com These crucibles are crucial for maintaining a stable growth environment and preventing the degradation of the melt.

The growth process parameters are critical for obtaining high-quality crystals. For instance, a temperature gradient of approximately 80 K/cm in the growth zone, a crucible pulling rate of 5 mm/h, and a cooling rate of about 100 K/h have been used to produce optical quality ScF₃ boules. mdpi.com These crystals, grown in a fluorinating atmosphere created by the pyrolysis products of polytetrafluoroethylene or a mixture of NH₄HF₂ and CF₄, were colorless, transparent, and free of cracks and light-scattering centers. researchgate.netmdpi.com Successful growths have yielded crystal boules up to 25 mm in diameter and 50 mm in length. mdpi.com

The starting ScF₃ charge material is often synthesized in the laboratory. A common route involves converting scandium oxide (Sc₂O₃) into a chloride solution, followed by precipitation with concentrated hydrofluoric acid. researchgate.net The resulting precipitate is then dried, subjected to vacuum calcination, and melted in a fluorinating atmosphere to ensure the purity of the final crystal. researchgate.net

Table 1: Bridgman Growth Parameters for this compound

ParameterValueReference
Growth MethodBridgman Technique researchgate.netmdpi.com
AtmosphereHigh Purity Helium researchgate.net
Crucible MaterialGraphite (self-sealing) researchgate.netmdpi.com
Temperature Gradient~80 K/cm mdpi.com
Crucible Pulling Rate5 mm/h mdpi.com
Cooling Rate~100 K/h mdpi.com
Fluorinating AgentsPolytetrafluoroethylene pyrolysis products, NH₄HF₂, CF₄ researchgate.netmdpi.com
Resulting Crystal Size25 mm diameter, 50 mm length mdpi.com

Challenges Associated with High-Temperature Melt Growth

The direct growth of ScF₃ bulk crystals from its melt presents several significant challenges. mdpi.com These difficulties stem from the intrinsic properties of the compound, which complicate the establishment and maintenance of stable growth conditions.

One of the primary obstacles is the high melting temperature of ScF₃, which is approximately 1822 ± 3 K. mdpi.com This is the highest melting point among all inorganic fluorides (MFm, where m = 1–4), necessitating specialized high-temperature equipment and crucible materials that can withstand such extreme conditions without reacting with the highly corrosive fluoride melt. mdpi.comdtic.mil Graphite is a commonly used crucible material, but its integrity and the prevention of contamination at these temperatures are critical concerns. researchgate.net

Another major issue is the high vapor pressure of ScF₃ at its melting point. researchgate.netmdpi.com In an open crucible system, evaporation losses can be substantial, exceeding 50 wt.% after only 1.5 to 2 hours of melt exposure. researchgate.net This high volatility not only leads to a loss of material but also alters the stoichiometry of the melt, making it difficult to grow large, homogeneous crystals. While the standard boiling temperature is often cited as 1880 K, experimental observations suggest it may be higher, around 2095 K, as the melt can be significantly overheated without boiling. researchgate.net The high vapor pressure necessitates the use of sealed or semi-sealed crucibles to maintain a controlled atmosphere and minimize evaporation. researchgate.net

The material's property of negative thermal expansion (NTE) also complicates the growth process. mdpi.comornl.gov ScF₃ contracts upon heating over a wide temperature range (10 to 1100 K). researchgate.net This unusual thermal behavior can induce significant mechanical stress and cracking in the crystal during the cooling phase after growth, leading to low optical quality. mdpi.com

Furthermore, the crystal structure of ScF₃ is highly sensitive to impurities , particularly oxygen. mdpi.com Even minor oxygen contamination can lead to a rhombohedral distortion of the cubic ReO₃-type structure. mdpi.com This sensitivity requires a very pure starting material and a carefully controlled, oxygen-free growth atmosphere, often involving fluorinating agents to counteract any potential oxidation. researchgate.netmdpi.com

Early attempts at melt growth by direct crystallization in graphite crucibles under vacuum, while successful in producing small crystals, were described as tedious and lacked detailed experimental reporting. researchgate.netmdpi.com An attempt using a patented constriction crucible to mitigate evaporation still resulted in high losses (over 30 wt.%) and produced crystals of low optical quality. mdpi.com The development of self-sealing graphite crucibles has been a significant advancement in overcoming the challenge of vaporization. researchgate.netmdpi.com

Table 2: Key Challenges in High-Temperature Melt Growth of this compound

ChallengeDescriptionConsequenceMitigation StrategiesReference
High Melting TemperatureTm ≈ 1822 KRequires specialized high-temperature equipment and non-reactive crucibles.Use of resistant materials like graphite; precise temperature control. mdpi.com
High Vapor PressureSignificant evaporation at melting point.Material loss (>50 wt.%), changes in melt stoichiometry, unstable growth.Use of self-sealing or constriction crucibles; growth in a controlled atmosphere. researchgate.netmdpi.com
Negative Thermal Expansion (NTE)Material contracts upon heating.Induces mechanical stress and cracking during cooling, leading to poor crystal quality.Careful control of cooling rates; post-growth annealing. mdpi.comornl.gov
Sensitivity to ImpuritiesEspecially oxygen contamination.Causes structural distortions and phase transitions, affecting physical properties.High-purity starting materials; use of a fluorinating atmosphere. researchgate.netmdpi.com

Crystallographic and Polymorphic Investigations of Scandium Fluoride

Structural Elucidation of ScF₃ Polymorphs

The polymorphism of ScF₃ has been a subject of significant research, leading to the characterization of stable phases and the prediction of several metastable forms. arxiv.orgresearchgate.net

At ambient conditions, ScF₃ adopts a simple cubic structure. nih.gov However, under the influence of pressure or temperature, it can transition to a trigonal configuration. nih.govarxiv.org

Under standard temperature and pressure, scandium fluoride (B91410) crystallizes in a cubic lattice with the space group Pm-3m. nih.govarxiv.org This structure is analogous to that of rhenium trioxide (ReO₃) and can be described as a perovskite structure with a vacant A-site. mdpi.comuchicago.edu The scandium atoms are located at the corners of the primitive cubic cell, and each scandium ion is octahedrally coordinated to six fluoride ions, forming corner-sharing ScF₆ octahedra. mdpi.commaterialsproject.org The unit cell dimension is approximately 4.01 Å. wikipedia.org This cubic phase is known for its remarkable property of negative thermal expansion over a wide temperature range, from about 10 K to 1100 K. wikipedia.orgnih.gov

Table 1: Crystallographic Data for Cubic ScF₃

ParameterValueReference
Crystal SystemCubic wikipedia.org
Space GroupPm-3m materialsproject.orgwikipedia.org
Unit Cell Dimension (a)4.01 Å wikipedia.org
Coordination EnvironmentScF₆ octahedra mdpi.commaterialsproject.org

Upon the application of pressure or an increase in temperature, the cubic phase of ScF₃ undergoes a transition to a trigonal (rhombohedral) configuration with the space group R-3c. nih.govarxiv.orgresearchgate.net This transition involves a rotation of the ScF₆ octahedra. nih.govarxiv.org The rhombohedral phase can be induced by a pressure of approximately 0.5 to 0.8 GPa at room temperature. uchicago.educhemrxiv.orgaip.org This phase is also characterized by corner-sharing ScF₆ octahedra, but with a distorted arrangement compared to the cubic phase. nih.govarxiv.org

Table 2: Conditions for Trigonal Phase Formation

ConditionDescriptionReference
Pressure-Induced TransitionOccurs at >0.7 GPa at 300 K in non-penetrating pressure media. uchicago.eduacs.orgnih.gov
Temperature-Induced TransitionHeating can cause a rotation of the ScF₆ octahedra, leading to the trigonal phase. chemrxiv.org

In addition to the experimentally confirmed cubic and trigonal phases, computational studies using methods like density-functional theory (DFT) have predicted the existence of several other metastable polymorphs of ScF₃. arxiv.orgresearchgate.netacs.org These theoretical investigations have explored the potential energy landscape of ScF₃, identifying various possible crystal structures. arxiv.orgacs.org

A study employing evolutionary crystal structure predictions identified a total of 628 potential structures at ambient pressure, with the cubic Pm-3m phase being the most stable. chemrxiv.org At higher pressures, other phases are predicted to become more stable. For instance, at 1 GPa, the rhombohedral R-3c phase is the most stable. chemrxiv.org Between 5 and 6 GPa, an orthorhombic phase with space group Immm is predicted, and beyond 6 GPa, a different rhombohedral phase with space group R32 is suggested to be the most stable. chemrxiv.org

Another computational study investigated six ScF₃ polymorphs, including the experimentally known cubic and trigonal phases, along with two monoclinic and two orthorhombic structures that have not yet been experimentally observed. nih.govacs.orgresearchgate.net The stability and electronic properties of these hypothetical phases were analyzed, providing insights into the broader polymorphic landscape of scandium fluoride. arxiv.orgresearchgate.netresearchgate.net The formation energies calculated for these polymorphs indicated that the experimentally observed cubic and trigonal phases are the most stable. acs.org

The various polymorphs of this compound, both observed and predicted, are all based on the arrangement of ScF₆ octahedra. The primary distinction between them lies in the connectivity and orientation of these octahedra. nih.govarxiv.org

The transition from the cubic (Pm-3m) to the trigonal (R-3c) phase is understood to be a result of a rigid rotation of the ScF₆ octahedra within the lattice. arxiv.orgacs.orgnih.gov This is supported by the finding that the interatomic distances are nearly identical in these two phases, with the Sc-F bond length at approximately 2.0 Å and the Sc-Sc and F-F separations at roughly 4.1 Å and 2.9 Å, respectively. acs.org

In contrast, the computationally predicted metastable polymorphs exhibit different structural arrangements. For example, the predicted high-pressure orthorhombic (Immm) phase involves a non-corner-shared polyhedron network, which is a significant departure from the corner-sharing network of the cubic and trigonal phases. chemrxiv.org The other predicted monoclinic and orthorhombic phases also show variations in interatomic distances and unit cell volumes. acs.orgresearchgate.net For instance, one of the monoclinic phases (polymorph 4) has a smaller unit-cell volume, with reduced Sc-Sc and F-F separations of 3.3 Å and 2.2 Å, respectively. acs.orgresearchgate.net

Cubic Lattice (Space Group Pm3̅m)

Computational Prediction and Analysis of Hypothetical and Metastable Polymorphs

Phase Transition Phenomena in this compound

The phase transitions in this compound are a key aspect of its material science, with transformations being induced by both pressure and temperature. nih.govresearchgate.net

The transition from the cubic (Pm-3m) to the rhombohedral (R-3c) structure is a well-documented pressure-induced phenomenon. uchicago.eduresearchgate.net At room temperature, this transition occurs at pressures above 0.7 GPa when using non-penetrating pressure media. uchicago.eduacs.orgnih.gov The transition pressure is observed to decrease at lower temperatures, dropping to 0.1-0.2 GPa at 50 K. nih.govresearchgate.net This pressure-induced phase transition is reversible. researchgate.net

The application of hydrostatic pressure can induce a phonon branch with negative frequency squares, leading to the rhombohedral distortion of the cubic structure. researchgate.net The condensation of the R₅ soft mode at the Brillouin zone boundary is responsible for this transformation. researchgate.nettandfonline.com

Computational studies have further elucidated the pressure-induced phase transitions. At 1 GPa, the rhombohedral (R-3c) phase becomes more stable than the cubic phase. chemrxiv.org This rhombohedral phase is predicted to be stable up to 4 GPa. chemrxiv.orgchemrxiv.org Beyond this pressure, further transitions are predicted, first to an orthorhombic (Immm) phase and then to another rhombohedral (R32) phase at even higher pressures. chemrxiv.orgchemrxiv.org Another study also proposed the space groups R-3c and Pnma for high-pressure phases. researchgate.nettandfonline.com

Interestingly, the presence of other elements can influence these phase transitions. For example, when compressed in helium above ~200 K, helium can be inserted into the ScF₃ structure, forming a defect perovskite HeₓScF₃. uchicago.edu This incorporation of helium stiffens the structure and alters its phase behavior, suppressing the transition to the rhombohedral phase and maintaining a cubic structure up to ~5 GPa. uchicago.edunih.gov Further compression of HeₓScF₃ leads to other transitions, potentially to a tetragonal (P4/mbm) phase around 5 GPa and another phase above 7 GPa. uchicago.eduacs.orgnih.gov

Under normal pressure, ScF₃ is reported to have no solid-state polymorphic transitions up to its melting point. mdpi.comsemanticscholar.org However, some studies have noted that insignificant oxygen contamination can lead to a rhombohedral distortion with the space group R32. mdpi.comsemanticscholar.org

Temperature-Induced Structural Transformations

At ambient pressure, this compound maintains a simple cubic crystal structure (space group Pm-3m) from as low as 10 K up to approximately 1100 K. wikipedia.orgresearchgate.net Above this temperature, it transitions to normal positive thermal expansion. wikipedia.org This remarkable stability in its cubic phase over such a wide temperature range is a key feature of its behavior. wikipedia.org

The phenomenon of negative thermal expansion (NTE) in ScF₃, where the material contracts upon heating, is observed from 10 K to 1100 K. wikipedia.orgresearchgate.net The coefficient of thermal expansion is particularly strong at very low temperatures, around -14 ppm/K between 60 and 110 K. wikipedia.orgresearchgate.net This unusual property is attributed to the transverse oscillations of the fluoride ions. uchicago.edunih.gov As temperature increases, these fluorine atoms oscillate more perpendicularly to the Sc-F bonds, which in turn pulls the scandium atoms closer together, leading to a contraction of the bulk material. wikipedia.orgbnl.gov

While the cubic phase is stable over a wide temperature range at ambient pressure, the application of pressure can induce phase transitions at different temperatures. For instance, the pressure required to induce the cubic to rhombohedral phase transition decreases as the temperature is lowered, dropping from over 0.5 GPa at room temperature to between 0.1 and 0.2 GPa at 50 K. researchgate.net A study involving cooling from 300 K to 100 K under a helium pressure of approximately 0.4 GPa resulted in the formation of He₀.₁ScF₃ and a transition from the cubic to a rhombohedral phase between 125 K and 100 K. acs.org In the rhombohedral phase, from 100 K down to 50 K, the material exhibits positive thermal expansion. acs.org

Temperature RangeCrystal SystemSpace GroupKey Feature
10 K - 1100 KCubicPm-3mNegative Thermal Expansion wikipedia.orgresearchgate.net
> 1100 KCubicPm-3mPositive Thermal Expansion wikipedia.org
50 K (at 0.1-0.2 GPa)RhombohedralR-3cPressure-induced transition researchgate.net
100 K - 50 K (at ~0.4 GPa He)RhombohedralR-3cPositive Thermal Expansion acs.org

Pressure-Induced Structural Phase Transitions

Applying pressure to this compound induces a series of structural transformations, moving it from its ambient-pressure cubic phase to more complex structures. These transitions are a direct consequence of the flexibility of the ScF₆ octahedra that form the crystal lattice. nih.gov

At room temperature, as pressure is increased, this compound undergoes a phase transition from its cubic (Pm-3m) structure to a rhombohedral (R-3c) structure. aps.orgresearchgate.net This transition typically occurs in the pressure range of 0.5 to 0.8 GPa when using non-penetrating pressure media like silicone oil. uchicago.educhemrxiv.org The transition is characterized by the rotation of the ScF₆ octahedra around a threefold axis. researchgate.net This rhombohedral phase has been found to be stable up to a pressure of approximately 3.0 to 4.0 GPa. chemrxiv.orgresearchgate.net Interestingly, the Sc-F bond distances slightly increase during this transition, which facilitates a more compact arrangement of the crystal structure. chemrxiv.org

Further increases in pressure lead to additional phase transitions. At approximately 3.0 GPa, a transition to a new, metastable phase occurs. researchgate.net When compressed in helium, which can be incorporated into the ScF₃ structure, the cubic phase is maintained up to about 5 GPa. uchicago.eduacs.org Above this pressure, a transition to what is likely a tetragonal (P4/mbm) perovskite structure is observed. uchicago.eduacs.org Upon further compression to around 7 GPa, another transition takes place, though the exact structure of this higher-pressure phase is not yet clearly determined. uchicago.eduacs.org Computational studies have suggested that at very high pressures, around 6.5 GPa, a transition to a Pnma perovskite structure could occur. acs.orgresearchgate.net

Pressure Range (at Room Temp)Crystal SystemSpace GroupNotes
0 - ~0.7 GPaCubicPm-3mAmbient pressure phase uchicago.edu
~0.7 - ~4.0 GPaRhombohedralR-3cInduced by octahedral rotation chemrxiv.orgresearchgate.net
~5.0 - ~7.0 GPa (in He)Tetragonal (likely)P4/mbmHelium incorporation stabilizes cubic phase to higher pressure uchicago.eduacs.org
> ~7.0 GPa (in He)Unclear-Further transition to a third high-pressure form uchicago.eduacs.orgosti.gov
~6.5 GPa (predicted)OrthorhombicPnmaComputationally predicted phase acs.orgresearchgate.net
Cubic to Rhombohedral Transition

Investigations of Structural Flexibility and Lattice Dynamics

The unique thermal and pressure-induced behaviors of this compound are rooted in its structural flexibility and the dynamics of its crystal lattice. The structure is composed of a framework of corner-sharing ScF₆ octahedra. mdpi.comaip.org The flexibility of this framework is a key factor in its physical properties.

The negative thermal expansion in ScF₃ is primarily driven by low-frequency vibrational modes known as Rigid Unit Modes (RUMs). aps.orgaip.org These modes involve the collective rotation of the ScF₆ octahedra with minimal distortion of the octahedra themselves. aps.orgaip.org The energy cost for bending the Sc-F-Sc angles between octahedra is significantly lower than for bending the F-Sc-F angles within the octahedra, making these rotational modes energetically favorable. aps.org

As the material is heated, the transverse vibrations of the fluorine atoms, perpendicular to the Sc-F bonds, increase in amplitude. bnl.govaps.org This motion effectively pulls the scandium atoms closer together, leading to the observed contraction of the lattice. bnl.gov While the RUM model provides a good explanation, studies have shown that modes involving the distortion of the ScF₆ octahedra also contribute to the negative thermal expansion. researchgate.netaps.org

The application of pressure causes a significant softening of several phonon branches, which is associated with the negative thermal expansion. acs.org This pressure-induced softening is exceptionally pronounced in ScF₃. aps.org Neutron powder diffraction measurements have revealed that the mean-square amplitude of the transverse motion of the fluorine atoms actually increases with pressure, which is contrary to the behavior of most materials where phonon frequencies increase and amplitudes decrease under compression. aps.org This highlights the unusual lattice dynamics at play in this compound.

Electronic Structure and Core Level Spectroscopic Characterization

First-Principles Computational Studies of Electronic Structureacs.orgresearchgate.netnih.govarxiv.org

First-principles calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in exploring the properties of ScF₃. nih.gov These studies assess the stability, electronic structure, and bonding characteristics of different polymorphs, including experimentally resolved and computationally predicted structures. researchgate.netarxiv.org

The structural flexibility of ScF₃ gives rise to multiple polymorphs. nih.gov At low temperatures and pressures, it typically adopts a cubic lattice structure (space group Pm-3m), which transitions to a trigonal configuration (R-3c) at higher temperatures or pressures. nih.gov

Comprehensive DFT studies have been performed on six such polymorphs to analyze their ground-state properties. acs.orgnih.gov These calculations often employ the plane-wave, pseudopotential code Quantum ESPRESSO. acs.org Methodologies include using the Perdew–Burke–Ernzerhof (PBE) parametrization for the exchange-correlation potential and the projector-augmented-wave method to account for core electrons. acs.org A systematic analysis of these polymorphs reveals similarities in their formation energies and electronic properties, particularly between the known low- and high-temperature phases, suggesting the transition primarily involves a rigid rotation of the crystal lattice. acs.orgnih.gov

The electronic band gap and density of states (DOS) are critical electronic properties derived from DFT calculations. For the various ScF₃ polymorphs, these calculations show significant variation. acs.org The experimentally known low-pressure (cubic) and high-pressure (trigonal) polymorphs are wide-band-gap insulators, with calculated fundamental band gaps (E_gap) of 6.12 eV and 6.14 eV, respectively. acs.orgnih.gov Other computationally predicted structures also exhibit large gaps, while some metastable phases are characterized by much smaller band gaps of around 2 eV. acs.orgnih.gov

The smallest direct gap, referred to as the optical gap, for the low-pressure cubic polymorph is calculated to be 6.64 eV. acs.orgnih.gov The trends in band gap values generally align with those of formation energies and interatomic distances across the different polymorphs. acs.org Analysis of the projected density of states (PDOS) helps to explain the features observed in absorption spectra, connecting strong resonances to specific electronic states, such as the Sc p-orbital contributions to the unoccupied DOS. researchgate.netresearchgate.net

Table 1: Calculated Electronic Properties of Scandium Fluoride (B91410) Polymorphs This table presents data from DFT calculations for six different polymorphs of ScF₃, showing their respective space groups, lattice names, and calculated electronic (E_gap) and optical (E_gap_opt) band gaps.

To understand the nature of the chemical bonds in ScF₃, partial charge analysis is performed using the Bader scheme. acs.orgarxiv.org This method evaluates the electron density distribution to provide insight into the character of the chemical bond. acs.org For all studied polymorphs of ScF₃, the analysis confirms the compound's ionic crystal nature, with the scandium atom being positively charged and the fluorine atoms being negatively charged. acs.orgarxiv.orgresearchgate.net

The magnitude of the partial charges on each atom provides information about the degree of ionicity; larger absolute charge values indicate a more ionic bond. acs.orgresearchgate.net The relative variations in these charges across different polymorphs offer valuable information on the nuances of their bonding characteristics. acs.org

Table 2: Mean Partial Charges in ScF₃ Polymorphs via Bader Scheme This table shows the calculated mean partial charges (in units of elementary charge, e) for Scandium (Sc) and Fluorine (F) atoms in the six polymorphs, indicating the ionic nature of the bonding.

Calculation of Electronic Band Gaps and Density of States

X-ray Absorption Spectroscopy (XAS) Investigationsacs.orgarxiv.orgarxiv.orgnih.gov

X-ray Absorption Spectroscopy (XAS) is a powerful experimental technique used to probe the electronic structure of materials. nih.gov For ScF₃, XAS measurements at both the scandium and fluorine K-edges are compared with first-principles calculations to identify spectral fingerprints and assess the role of many-body effects, such as the creation of excitons (electron-hole pairs). acs.orgarxiv.orgarxiv.org

Experimental Sc K-edge XAS spectra of ScF₃ typically show features common to ionic compounds, including a pre-edge structure around 4495 eV, a shoulder near 4502 eV, a primary absorption peak (white line) at about 4510 eV, and a second prominent peak around 4517 eV. rsc.org The pre-edge feature is associated with symmetry-forbidden transitions to unoccupied Sc 3d orbitals, while the main peaks correspond to transitions from the Sc 1s core level to unoccupied 4p states, which are hybridized with fluorine p states. rsc.org

Theoretical spectra are often calculated by solving the Bethe-Salpeter equation (BSE), which accounts for electron-hole interactions, and are contrasted with results from the independent-particle approximation (IPA). researchgate.netresearchgate.net This comparison reveals prominent excitonic effects that significantly influence the spectra. acs.orgarxiv.org By overlaying the calculated spectra for each polymorph with the experimental data, researchers can confirm the composition of a sample, which is often predominantly made of the stable low- and high-temperature phases. acs.orgarxiv.orgresearchgate.net

Similar to the Sc K-edge, the F K-edge XAS provides complementary information about the electronic structure. acs.org Theoretical calculations for the F K-edge spectra of the six ScF₃ polymorphs also show that results from the BSE provide a much better match with experimental data than the IPA, highlighting the importance of excitonic effects at this edge as well. researchgate.netarxiv.orgresearchgate.netresearchgate.net

The spectra for the low- and high-temperature phases (polymorphs 1 and 5) are dominated by two sharp maxima at the onset. researchgate.netresearchgate.net The excellent agreement between the calculated spectra for these two polymorphs and the high-energy-resolution fluorescence detection (HERFD) measurements further confirms that experimental powder samples are mainly composed of these stable phases. researchgate.netarxiv.orgresearchgate.net Some minor discrepancies suggest the possible presence of defects or trace amounts of metastable polymorphs in the samples. researchgate.netarxiv.org

Interpretation of Spectra via Bethe-Salpeter Equation (BSE) for Excitonic Effects

The interpretation of X-ray absorption spectra (XAS) in scandium fluoride is significantly enhanced by theoretical modeling, particularly through the solution of the Bethe-Salpeter equation (BSE). acs.orgresearchgate.netarxiv.org This approach is critical because it accounts for the strong electron-hole interactions (excitonic effects) that are prominent in a material like ScF₃. acs.orgresearchgate.net

When a core electron is excited by an X-ray photon, it leaves behind a positively charged "hole." In many materials, this newly created electron-hole pair is strongly attracted and can form a bound state known as an exciton. These excitonic effects significantly modify the absorption spectra compared to what would be expected from a simple one-electron picture, which considers transitions to the unoccupied density of states (the independent-particle approximation, or IPA). researchgate.netresearchgate.net

Solving the BSE on top of first-principles calculations, such as those based on Density Functional Theory (DFT), provides a more accurate description of the experimental spectra. acs.orgarxiv.org For ScF₃, a comparison between spectra calculated using the IPA and the BSE reveals substantial differences. researchgate.netresearchgate.net The BSE calculations show a redistribution of spectral weight, often shifting the onset of absorption to lower energies and altering the intensity of the peaks, which leads to much better agreement with experimental data. aps.org

The parameters for BSE calculations are carefully chosen to ensure convergence and accuracy. For instance, in a study of six ScF₃ polymorphs, specific k-meshes, numbers of empty bands for the screened Coulomb potential, and energy cutoffs for local-field effects were employed for each structure. acs.orgarxiv.org

Table 1: Parameters for Bethe-Salpeter Equation (BSE) Calculations for this compound Polymorphs

Polymorph k-mesh Empty Bands (Random-Phase Approximation) Local-Field Effects Energy Cutoff (eV)
1 4 x 4 x 4 40 108.85
2 4 x 4 x 4 30 81.63
3 6 x 6 x 6 15 163.27
4 4 x 4 x 4 20 108.85
5 4 x 4 x 4 60 54.42
6 4 x 4 x 4 90 54.42

Data sourced from a 2023 study on ScF₃ polymorphs. acs.orgarxiv.org

High-Energy-Resolution Fluorescence Detection (HERFD) Measurements

Experimental validation of the theoretical models is achieved through advanced spectroscopic techniques like High-Energy-Resolution Fluorescence Detection (HERFD) X-ray Absorption Near Edge Structure (XANES). acs.orgresearchgate.net HERFD is a photon-in/photon-out technique that significantly reduces the spectral broadening caused by the short lifetime of the core hole, resulting in much sharper and more detailed spectra compared to conventional methods. acs.orgarxiv.org

For this compound, HERFD measurements have been performed at synchrotron facilities. acs.org For the Sc K-edge, a Si(111) crystal monochromator was used to provide a narrow energy bandwidth for the incoming photons. arxiv.org The XANES spectra were recorded by measuring the fluorescent light with an energy-dispersive silicon drift detector. arxiv.org To obtain the HERFD spectra, the Sc Kα fluorescence line is analyzed. Specifically, the central part of the Kα₁ emission line is integrated for each excitation energy, with an integrated width of about 0.9 eV. acs.orgarxiv.orgnih.gov

These high-quality experimental spectra serve as a benchmark for the theoretical calculations. acs.orgresearchgate.net By overlaying the HERFD data with the spectra computed using the BSE, researchers can assess the accuracy of the theoretical models and gain deeper insights into the material's electronic structure. researchgate.netresearchgate.net This direct comparison has been crucial in confirming that powder samples of ScF₃ are often composed of its known low- and high-temperature polymorphs. acs.orgresearchgate.netacs.org However, subtle discrepancies between the HERFD measurements and the calculated spectra for pure phases can suggest the presence of defects, impurities, or traces of metastable polymorphs in the experimental sample. acs.orgarxiv.orgnih.gov

Correlations Between Crystallographic Arrangement and Electronic Origin of Absorption Features

A key outcome of combining theoretical calculations and HERFD measurements is the ability to establish clear correlations between the crystallographic arrangement of ScF₃ and the features observed in its X-ray absorption spectra. acs.orgnih.gov this compound is known to exist in several polymorphs, with different crystal structures (e.g., cubic, rhombohedral). researchgate.netnih.gov These structural differences directly influence the electronic structure and, consequently, the XAS.

At the Sc K-edge, the absorption spectra of different ScF₃ polymorphs show distinct features. acs.orgarxiv.org For example, theoretical calculations predict the presence of a pre-peak in the spectra of certain polymorphs (orthorhombic and another computationally predicted structure), which is absent in the spectra of the cubic low-temperature and high-pressure phases. researchgate.net The origin of these absorption features can be traced back to the partial density of states (PDOS). The main resonances in the Sc K-edge spectra are related to transitions from the Sc 1s core level to unoccupied states with Sc p-character. acs.orgresearchgate.net The absence of a pre-peak in the cubic and high-pressure phases corresponds to a lack of available Sc p-states at the conduction band minimum. researchgate.net

The degree of ionicity in the Sc-F bond also varies between polymorphs, affecting the electronic structure. For instance, the high-pressure polymorph exhibits a high degree of ionicity, with a calculated positive charge on Scandium of about +2.33 e. acs.orgnih.gov In contrast, a monoclinic polymorph shows less ionicity, with a charge of +2.17 e on the Scandium atom. acs.orgnih.gov These differences in charge distribution among the polymorphs are reflected in their electronic properties and absorption spectra. researchgate.netacs.org

Similarly, the F K-edge spectra are sensitive to the local environment around the fluorine atoms. acs.orgarxiv.org For the low- and high-temperature phases, the F K-edge spectra are dominated by two sharp maxima at the onset. researchgate.net In other polymorphs, the separation of these peaks is smaller, sometimes merging into a single, broader peak. researchgate.net These spectral fingerprints allow for the identification of different phases within a sample. acs.orgarxiv.org

Computational and Theoretical Modeling of Scandium Fluoride Systems

Quantum Chemical Calculations of Scandium Fluoride (B91410) Molecular Species (ScF, ScF₂, ScF₃)

High-level ab initio quantum chemical calculations have been instrumental in characterizing the molecular species of scandium fluoride: ScF, ScF₂, and ScF₃. These studies yield precise data on their geometric parameters, vibrational spectra, and electronic structure. acs.org

The coupled-cluster method that includes single, double, and a perturbative treatment of triple excitations, known as CCSD(T), is a highly accurate approach for describing the electron correlation in molecules. sci-hub.se This method has been extensively applied to the this compound series (ScF, ScF₂, and ScF₃) to compute their properties with a high degree of reliability. acs.org For the ScF molecule, the more rigorous CCSDT method has also been utilized to benchmark the accuracy of the CCSD(T) approach. The error in the approximate calculation of triple excitations within the CCSD(T) method was found to be minimal, not exceeding 0.002 Å for the equilibrium internuclear distance, 4 cm⁻¹ for the vibrational frequency, and 0.2 kcal/mol for the dissociation energy of the ScF molecule. acs.org More recent studies in 2025 have continued to employ the state-of-the-art relativistic CCSD(T) approach to investigate the ionization potentials of ScF, further underscoring the method's importance. osti.govresearchgate.net

To achieve high accuracy in quantum chemical calculations, the results obtained with a series of systematically improving basis sets are extrapolated to the complete basis set (CBS) limit. This procedure minimizes the error introduced by using a finite basis set to represent the molecular orbitals. For the this compound molecules, calculations have been performed with triple-, quadruple-, and quintuple-zeta basis sets, followed by an extrapolation of the results to the CBS limit. acs.orguchicago.edu This technique has been crucial for refining the predicted molecular properties of ScF, ScF₂, and ScF₃. acs.org Studies have also utilized a CBS extrapolation of potential energy curves based on the s-aug-cvnz (n = 2, 3, 4) basis sets to determine adiabatic ionization potentials. osti.govresearchgate.net

Quantum chemical calculations provide detailed predictions of the equilibrium geometries and vibrational frequencies for this compound species. For the diatomic ScF molecule, the equilibrium internuclear distance (Re) has been determined with high precision. acs.org The ScF₂ molecule is predicted to have a bent structure in its ground electronic state (X̃ ²A₁(C₂ᵥ)), with an Sc-F bond length of 1.827 Å and an F-Sc-F bond angle of 124.2°. acs.org The energy barrier to linearization for ScF₂ is calculated to be 1652 cm⁻¹. acs.org The ScF₃ molecule is predicted to have a planar trigonal structure (D₃h symmetry), and its Sc-F bond distance has been refined to 1.842 Å. acs.orguchicago.edu

The vibrational frequencies for these molecules have also been calculated. For ScF₃, which has a planar D₃h structure, the computed vibrational frequencies are essential for interpreting its infrared spectrum. sci-hub.se

Table 1: Calculated Equilibrium Geometries and Vibrational Frequencies of this compound Species

MoleculeStateSymmetryParameterCalculated Value
ScF X ¹Σ⁺C∞vRₑ (Sc-F)1.787 Å osti.gov
ωₑ736 cm⁻¹ osti.gov
ScF₂ X̃ ²A₁C₂ᵥRₑ (Sc-F)1.827 Å acs.org
αₑ (F-Sc-F)124.2° acs.org
ScF₃ X̃ ¹A₁'D₃hRₑ (Sc-F)1.842 Å acs.org
ν₁ (A₁')681 cm⁻¹ sci-hub.se
ν₂ (A₂")134 cm⁻¹ sci-hub.se
ν₃ (E')722 cm⁻¹ sci-hub.se
ν₄ (E')158 cm⁻¹ sci-hub.se

Note: This table is populated with data from multiple sources as cited.

Computational studies have been vital in determining the electronic states and spectroscopic parameters of this compound molecules. For ScF, the ground state is identified as X ¹Σ⁺. osti.gov For the ScF₂ molecule, in addition to the ground state, the relative energies of the à ²Δg and B̃ ²Πg electronic states have been calculated as 3522 cm⁻¹ and 14633 cm⁻¹, respectively. acs.org The ground electronic state of the ScF₃ molecule is X̃ ¹A₁'. acs.org Recent comprehensive theoretical studies have focused on the ionization potentials of ScF, predicting it to be around 6.2 eV. osti.govresearchgate.net These calculations also provide other spectroscopic constants such as vibrational frequencies (ωe) and anharmonicity constants (ωeχe). osti.gov The study of various electronic states is crucial for understanding the molecule's behavior and interpreting experimental spectroscopic data. scispace.comnih.gov

Table 2: Calculated Electronic States and Properties of ScF and ScF₂

MoleculeStateEnergy (cm⁻¹)
ScF₂ X̃ ²A₁ (C₂ᵥ)0
à ²Δg3522 acs.org
B̃ ²Πg14633 acs.org

Note: Energies are relative to the ground state of the respective molecule.

Prediction of Equilibrium Geometries and Vibrational Frequencies

Molecular Dynamics Simulations of Lattice Behavior

Ab initio molecular dynamics (AIMD) simulations, particularly within the isobaric-isothermal (NpT) ensemble, have been employed to investigate the lattice behavior of solid this compound (ScF₃). sci-hub.seresearchgate.net These simulations are particularly insightful for understanding the material's prominent negative thermal expansion (NTE). researchgate.net The simulations can reproduce the temperature dependence of the average lattice constant, the distribution of the Sc-F-Sc bond angle, and the radial distribution functions. researchgate.net

Research has shown that AIMD simulations can qualitatively replicate the NTE effect in ScF₃ and the crossover to positive thermal expansion at approximately 1100 K, which aligns with experimental observations. researchgate.net The origin of the NTE is attributed to the interplay between the expansion of the ScF₆ octahedra and their rotational dynamics. researchgate.net Specifically, as temperature increases, the rigid ScF₆ octahedra librate in opposite directions, causing the distance between scandium atoms to decrease and leading to lattice contraction. The accuracy of these simulations is sensitive to the size of the supercell used, with larger supercells providing a more accurate description of the dynamic disorder. researchgate.net

First-Principles and Computational Studies of Helium Insertion

First-principles and computational studies have explored the intriguing phenomenon of helium insertion into the this compound lattice. acs.orgosti.govuchicago.edu ScF₃ possesses a simple cubic structure that can be viewed as a perovskite with a vacant A-site, making it a candidate for hosting small atoms like helium. osti.govresearchgate.netresearchgate.net

Computational work in 2023 predicted that at 0 K, the compression of stoichiometric HeScF₃ to approximately 1 GPa would induce a phase transition from a cubic (Pm3̅m) to a tetragonal (P4/mbm) perovskite structure. acs.org Further compression was predicted to lead to a rhombohedral (R3̅c) structure at around 3 GPa and a Pnma perovskite structure at about 6.5 GPa. acs.org Density functional theory (DFT) calculations have been used to study the thermodynamics of helium intercalation, finding that for HeScF₃, the inclusion of helium is enthalpically favored below approximately 4 GPa. scispace.com

Experimental work, informed by these computational predictions, has confirmed that helium can be incorporated into ScF₃ at room temperature. acs.org The insertion of helium stiffens the structure and alters its phase behavior. researchgate.netresearchgate.net For example, the incorporation of just 10% helium at 0.43 GPa significantly changes the material's properties. acs.org These studies highlight the synergy between computational modeling and experimental investigation in understanding and predicting the behavior of this compound systems under various conditions.

Investigations of Doped and Composite Scandium Fluoride Materials

Doping Strategies for Enhanced Functional Performance

Scandium fluoride (B91410) (ScF₃) serves as an excellent host material for rare-earth (RE) ions due to its low phonon energy (~350 cm⁻¹), which minimizes non-radiative energy loss and enhances luminescence efficiency. rsc.org Its distinct electronic structures and the small radius of the scandium ion can lead to optical properties different from those observed in other common fluoride hosts like NaYF₄. rsc.org The luminescence of the doped RE ions is highly dependent on the phase of the host material. rsc.org

Research has demonstrated that the crystal structure of RE-doped sodium scandium fluoride (NaₓScF₃₊ₓ) nanocrystals can be precisely controlled. By adjusting the ratio of sodium and scandium precursors during synthesis, the crystal phase can be tuned from a monoclinic phase (Na₃ScF₆) to a hexagonal phase (NaScF₄). rsc.orgrsc.org This phase tuning is critical as the hexagonal NaScF₄ phase has been found to exhibit brighter photoluminescence intensity compared to its monoclinic counterpart. rsc.org

When doped with sensitizer (B1316253) ions like Ytterbium (Yb³⁺) and activator ions such as Erbium (Er³⁺) or Thulium (Tm³⁺), these this compound-based nanocrystals exhibit bright upconversion (UC) luminescence under near-infrared (NIR) laser excitation, typically at 980 nm. rsc.orgmdpi.comnih.gov This process, known as anti-Stokes emission, converts lower-energy NIR light to higher-energy visible light. rsc.org The unique properties of RE-doped nanocrystals, including long lifetimes, narrow emission lines, and high resistance to photobleaching, make them suitable for a variety of applications. mdpi.com

The specific RE dopants determine the color of the emitted light. For instance, hexagonal NaScF₄ nanocrystals co-doped with Yb³⁺ and Er³⁺ emit strong red upconversion luminescence (around 665 nm), which is distinct from the typical strong green emission from traditional NaYF₄:Yb/Er nanocrystals. mdpi.com By altering the concentration of the Yb³⁺ sensitizer in Na₃ScF₆ nanocrystals co-doped with Yb³⁺/Er³⁺, Yb³⁺/Tm³⁺, or Yb³⁺/Ho³⁺, the relative emission intensities can be tuned, allowing for the generation of a wide spectrum of colors. nih.gov Researchers have even achieved white light emission by carefully blending yellow-emitting NaScF₄:Yb³⁺/Er³⁺ and blue-emitting NaScF₄:Yb³⁺/Tm³⁺ nanocrystals. rsc.org Furthermore, the luminescence intensity can be significantly enhanced by creating core-shell structures, where a luminescent core (e.g., Na₃ScF₆:Yb³⁺/Ln³⁺) is coated with an active shell of the same material. nih.gov

Barium fluoride (BaF₂) is a well-known scintillator material that exhibits a very fast luminescence component with a decay time of about 0.8-0.9 nanoseconds, making it highly valuable for applications requiring excellent time resolution, such as time-of-flight positron emission tomography (TOF-PET). researchgate.netresearchgate.net However, BaF₂ also has a much slower luminescence component (around 600-800 ns) that can be problematic. researchgate.net Doping the BaF₂ crystal lattice with other elements is a key strategy to enhance the fast component while suppressing the slow one.

Scandium has been identified as an effective dopant for this purpose. Doping BaF₂ single crystals with scandium at concentrations between 0.5 and 2.0 mol% has been shown to amplify the light yield of the fast component by a factor of 2 to 2.5. researchgate.netresearchgate.net In one study, doping with 1.0 mol% scandium decreased the intensity of the slow component by 2.4 times and reduced its decay time constant to approximately 240 ns from 630 ns in pure BaF₂. spbstu.ru This dual effect of enhancing the desirable fast signal while diminishing the slow one significantly improves the scintillator's performance.

The mechanism involves scandium ions influencing the energy transfer pathways within the crystal. The fast emission in BaF₂ is due to core-valence luminescence (CVL), a process involving electron transitions between the upper core and valence bands. researchgate.netspbstu.ru The slow component arises from the radiative decay of self-trapped excitons. spbstu.ru Scandium doping appears to favor the CVL process and provide alternative non-radiative decay paths for the excitons, thus suppressing the slow luminescence. researchgate.net Similar enhancements have been observed in ceramic scintillators made from scandium-doped BaF₂ nanopowders, with amplification factors of the fast component ranging from 1.7 to 2.5. researchgate.netresearchgate.net

Rare-Earth Element Doping for Luminescence and Upconversion

This compound as a Modifying Agent in Metal Alloys

Scandium, often introduced into aluminum melts via master alloys derived from this compound, is a highly effective micro-alloying element that imparts significant improvements to the properties of aluminum alloys. epomaterial.comkipt.kharkov.ua Its primary benefits stem from its ability to act as a potent grain refiner and a source for precipitation hardening. aemree.comresearchgate.netfracturae.com These effects lead to substantial increases in strength, hardness, weldability, and corrosion resistance. epomaterial.comtandfonline.com

The addition of scandium to aluminum alloys promotes significant grain refinement during solidification. epomaterial.comnih.gov This occurs because scandium forms primary Al₃Sc (aluminide) particles at high temperatures. researchgate.netnih.gov These Al₃Sc particles have a crystal structure that is coherent with the aluminum matrix, allowing them to act as highly effective nucleation sites for α-aluminum grains as the metal cools. researchgate.netnih.gov This leads to a much finer and more uniform as-cast grain structure. kipt.kharkov.ua

Upon heat treatment, scandium in a supersaturated solid solution precipitates as nano-sized, coherent, L1₂-structured Al₃Sc particles. researchgate.netazom.com These finely dispersed precipitates are extremely effective at pinning dislocations, which are defects in the crystal lattice whose movement allows for plastic deformation. By hindering dislocation movement, the Al₃Sc precipitates impart significant precipitation hardening, drastically increasing the alloy's strength and hardness. researchgate.netfracturae.comresearchgate.net An addition of just 0.1 wt% of scandium can increase the yield strength by 40-50 MPa. researchgate.net The combination of scandium with zirconium is particularly effective, as it forms more thermally stable Al₃(Sc,Zr) precipitates. researchgate.netresearchgate.net

In aluminum-silicon (Al-Si) casting alloys, the morphology of the eutectic silicon phase plays a critical role in determining the mechanical properties. In unmodified alloys, this silicon typically forms coarse, acicular (needle-like) or plate-like structures, which can act as stress concentrators and limit ductility. matec-conferences.orguminho.pt

The introduction of scandium, often through this compound additions to the melt, acts as an effective modifying agent for this eutectic silicon. matec-conferences.orgosti.gov Studies on A356 (Al-Si-Mg) and other Al-Si alloys show that scandium additions transform the eutectic silicon morphology. matec-conferences.orgresearchgate.net At a concentration of 0.2 wt.% ScF₃, the long, interconnected needles begin to break down into a thinner, acicular structure. matec-conferences.org As the concentration is increased to 1.0 wt.%, a more significant modification occurs, with the coarse, plate-like silicon transforming into a finer, smoother, coral-like fibrous structure. matec-conferences.orguminho.pt This change in morphology from sharp, angular plates to rounded, fibrous particles leads to improved mechanical properties, including increased hardness, tensile strength, and plasticity. matec-conferences.org The modification is attributed to scandium's interaction with silicon in the melt, which affects the nucleation and growth kinetics of the eutectic silicon crystals. matec-conferences.orgosti.gov

Influence on Aluminum and Aluminum Alloy Microstructure and Performance

Effects on Weldability and Plasticity

The introduction of scandium, often through compounds like this compound, has been shown to significantly enhance the service properties of aluminum alloys, including their weldability and plasticity. fluorine1.ru Alloying with small amounts of scandium can improve product weldability and lessen the tendency for hot cracks to form in welded joints. researchgate.nete3s-conferences.org This improvement is a key factor in the increasing use of scandium-doped aluminum alloys in aerospace, automotive, and other high-performance applications. mdpi.comresearchgate.net The use of advanced welding techniques, such as friction stir welding and laser welding, on scandium-containing aluminum alloys enables reliable connections, promoting "welding instead of riveting" in aircraft structures for weight reduction and improved integrity. epomaterial.com

In addition to weldability, this compound additions contribute to improved plasticity. Research on A356 aluminum alloy demonstrated that incorporating scandium trifluoride (ScF₃) nanoparticles resulted in a simultaneous increase in the alloy's hardness and plasticity. matec-conferences.org Specifically, the introduction of 0.2 wt. % and 1.0 wt. % of ScF₃ nanoparticles led to an improvement in yield point, tensile strength, and plasticity. matec-conferences.org Similarly, studies on A359 alloy showed that adding 1 wt% erbium fluoride (ErF₃) particles, a compound with comparable effects to this compound, increased relative elongation from 0.7% to 2.3% in the cast state. mdpi.com This enhancement in ductility is crucial for manufacturing processes that involve forming and shaping of the material. The plastic deformation in an aluminum matrix with this compound particles, resulting from thermal stresses, is initiated when the temperature difference reaches approximately 72 K. mdpi.com

Role in Metal-Matrix Composite Systems

This compound plays a significant role as a reinforcing agent in metal-matrix composites (MMCs), particularly those based on aluminum. matec-conferences.org It is an important intermediate compound for the production of aluminum-scandium (Al-Sc) alloys. nih.gov In these composites, this compound is introduced into the metal melt to create dispersion-strengthened materials with enhanced mechanical properties. matec-conferences.org Metal-matrix composites based on aluminum and reinforced with nonmetallic particles are of great interest due to their high specific strength, hardness, and wear resistance. matec-conferences.org

When this compound is added to an aluminum alloy melt, it can decompose at high temperatures, creating a high concentration of nucleation points that refine the microstructure. matec-conferences.org For instance, in Al-Si alloys like A356, the addition of ScF₃ nanoparticles acts as an effective modifying agent for the eutectic silicon, changing the coarse, acicular silicon structure into a finer, smoother form. matec-conferences.org This structural modification, along with mechanisms like the Orowan mechanism and the Hall-Petch relationship, contributes to the hardening of the alloy. matec-conferences.org

The mismatch in the coefficient of thermal expansion (CTE) between the this compound particles and the aluminum matrix also plays a role in strengthening the composite. mdpi.com This mismatch induces thermal stresses during temperature changes, leading to the formation of geometrically necessary dislocations around the particles, which further enhances the material's strength. mdpi.commdpi.com

Research has quantified the improvements in mechanical properties in aluminum-matrix composites containing this compound. The addition of ScF₃ nanoparticles to A356 alloy has been shown to increase yield strength, ultimate tensile strength, and ductility. mdpi.com

Table 1: Mechanical Properties of A356 Alloy Reinforced with ScF₃ Nanoparticles

ScF₃ Content (wt. %) Yield Strength (MPa) Ultimate Tensile Strength (MPa) Ductility (%) Hardness (HV)
0 - - - 63
0.2 98 190 4.3 72
1.0 109 250 - -

Data sourced from multiple studies. matec-conferences.orgmdpi.com

Similarly, studies involving related fluoride particles in other aluminum alloys have shown comparable benefits. For example, the addition of erbium fluoride to A359 alloy also resulted in significant improvements in strength and elongation. mdpi.com

Table 2: Mechanical Properties of A359 Alloy with and without ErF₃ Addition

Alloy State ErF₃ Content (wt. %) Ultimate Strength (MPa) Relative Elongation (%) Yield Strength (MPa)
Cast 0 168 0.7 -
Cast 1 195 2.3 -
Heat-Treated (T6) 0 213 2.5 197
Heat-Treated (T6) 1 286 4.3 267

Data sourced from a study on A359 alloy. mdpi.com

Advanced Research in Scandium Fluoride Based Materials for Specialized Applications

Developments in Optical Coating Technologies

Scandium fluoride (B91410) is a highly sought-after material for producing advanced optical coatings, primarily due to its exceptional transparency in the ultraviolet (UV) to infrared (IR) regions and a low refractive index of approximately 1.5. funcmater.comwikipedia.org These characteristics make it an ideal candidate for anti-reflection coatings on lenses, mirrors, and other optical components used in sophisticated scientific instruments. nexgematerials.comstanfordmaterials.comfuncmater.com

PropertyValue/DescriptionApplication Benefit
Transparency High transparency from UV to IR wavelengths. wikipedia.orgEnables use in a wide range of optical instruments.
Refractive Index Low (~1.5). wikipedia.orgIdeal for creating effective anti-reflection coatings. funcmater.com
Thermal Stability High melting point (1,552 °C). wikipedia.orgEnsures durability of coatings in various conditions.
Spectral Range Effective in UV and deep UV spectral regions. scandium.orgsamaterials.comCrucial for specialized scientific and laser optics.

Investigations of Catalytic Activities

Scandium fluoride has emerged as a promising and unique catalyst in various chemical reactions, particularly in organic synthesis. nexgematerials.comstanfordmaterials.com Its catalytic prowess stems from its nature as a hard Lewis acid, which allows it to activate substrates by coordinating with and polarizing double bonds. rsc.orgnih.gov This property is attributed to the unique electronic structure of the scandium ion. samaterials.comrsc.orgnih.gov

One notable application is in the hydroxymethylation of dimethylsilyl (DMS) enolates using aqueous formaldehyde, where ScF₃ acts as a water-compatible Lewis acid catalyst. organic-chemistry.org Research has shown that it can produce β-hydroxy ketones in good to excellent yields under mild, aqueous conditions. organic-chemistry.org Interestingly, ScF₃ demonstrates unique selectivity for DMS enolates, while trimethylsilyl (B98337) (TMS) enolates show little to no reactivity under the same conditions. organic-chemistry.org This selectivity distinguishes it from conventional Lewis acids. organic-chemistry.org

Furthermore, nanocrystals of scandium-based ternary fluorides, such as NaScF₄ and KSc₂F₇, have been successfully used to catalyze silylcyanation reactions at room temperature. rsc.orgnih.gov These nanocatalysts exhibit excellent catalytic activity and, importantly, outstanding recyclability, making them attractive for sustainable chemical processes. rsc.orgnih.gov

Catalytic ReactionSubstrate(s)Key Finding
Hydroxymethylation Dimethylsilyl (DMS) enolates, aqueous HCHO. organic-chemistry.orgScF₃ is a unique, water-compatible catalyst with high yields and selectivity for DMS enolates. organic-chemistry.org
Silylcyanation Aldehydes/ketones, silyl (B83357) cyanide. rsc.orgnih.govNaScF₄ and KSc₂F₇ nanocrystals show excellent, recyclable catalytic activity. rsc.orgnih.gov

Exploration in Scintillation Detector Development

In the field of radiation detection, this compound plays a crucial role in the development of advanced scintillation detectors. nexgematerials.comstanfordmaterials.com These detectors function by converting high-energy radiation, such as gamma rays, into flashes of visible light, which are then detected and analyzed. nexgematerials.com This property is vital for applications in medical imaging, like Positron Emission Tomography (PET), and nuclear physics experiments. nexgematerials.comstanfordmaterials.comfrontiersin.org

Research has focused on doping other scintillator materials, such as barium fluoride (BaF₂), with scandium. Studies have shown that doping BaF₂ with scandium can significantly amplify the light yield of the scintillator's fast emission component while suppressing the slower component. researchgate.net This is critical for applications requiring high timing resolution, such as time-of-flight (TOF) PET. frontiersin.orgresearchgate.net For instance, BaF₂ crystals doped with scandium have demonstrated a 2 to 2.5 times amplification of the fast component light yield. researchgate.net The goal is to develop scintillators with improved light transmission and a high light yield, potentially reaching 3000 to 4000 photons/MeV for the fast component. researchgate.net

Scintillator MaterialDopantEffect of DopingPotential Application
**Barium Fluoride (BaF₂) **Scandium (Sc)Amplifies fast emission component light yield by 1.7 to 2.5 times; suppresses slow component. researchgate.netTime-of-Flight PET. researchgate.net

Advancements in Semiconductor Material Research

This compound is finding increasing applications in the electronics industry, particularly in the research and development of semiconductor materials. nexgematerials.comstanfordmaterials.com Its unique electronic properties, combined with its high thermal and chemical stability, make it a suitable material for use in various electronic components. nexgematerials.comzegmetal.com The integration of ScF₃ into these components is being explored to enhance their reliability and longevity. pmarketresearch.com

First-principles calculations and X-ray spectroscopy have been employed to study the structural, energetic, and electronic properties of different ScF₃ polymorphs. researchgate.netacs.org This fundamental research is crucial for understanding its potential in semiconductor devices. This compound crystallizes in a cubic structure at low temperatures and transitions to a trigonal configuration at higher temperatures or pressures. nih.gov This structural flexibility and its electronic characteristics are key areas of investigation for tailoring its properties for specific semiconductor applications. researchgate.netnih.gov While still an area of active research, the use of ScF₃ as a dopant or as a thin-film layer in ceramic capacitors and other electronic components is being investigated to improve performance metrics like capacitance and stability. funcmater.comsamaterials.com

PropertySignificance in SemiconductorsResearch Focus
Electronic Structure Determines its behavior as a dielectric or a component in other electronic devices. nexgematerials.comstanfordmaterials.comUnderstanding the properties of different ScF₃ polymorphs. researchgate.netacs.org
Thermal Stability Allows for operation in high-temperature environments and enhances device reliability. zegmetal.comIntegration into electronic components to improve longevity. pmarketresearch.com
Dielectric Properties Can be used in capacitors to improve capacitance and stability. funcmater.comsamaterials.comUse as a dopant in ceramic capacitors for high-frequency applications. samaterials.com

Investigations in Energy Storage Systems (e.g., Battery Component Research)

The unique electrochemical properties of this compound are being actively explored for next-generation energy storage systems. nexgematerials.comstanfordmaterials.com Ongoing research indicates that ScF₃ could be a valuable component in developing high-performance batteries and other energy storage devices like solid oxide fuel cells (SOFCs). stanfordmaterials.comfuncmater.com

Application AreaRole of this compoundObserved/Potential Benefit
Lithium-Ion Batteries Coating for high-nickel ternary anode materials. zegmetal.comImproved electrochemical performance and stability. zegmetal.commdpi.com
Solid Oxide Fuel Cells (SOFCs) Component in fuel cell design. funcmater.comEnhanced ion conductivity and overall cell performance. funcmater.com
General Energy Storage Component to improve energy density. stanfordmaterials.comDevelopment of more efficient and higher-capacity energy storage solutions. stanfordmaterials.comscandium.org

High Pressure and Temperature Investigations of Scandium Fluoride

Studies on Negative Thermal Expansion (NTE) Mechanisms

Scandium fluoride (B91410) (ScF₃) is a model material for studying negative thermal expansion (NTE), a phenomenon where a material contracts upon heating. acs.orgresearchgate.net Its simple cubic ReO₃-type crystal structure, consisting of corner-sharing ScF₆ octahedra, makes it an ideal system for investigating the mechanisms driving this counterintuitive behavior. researchgate.netuchicago.eduqmul.ac.uk The NTE in ScF₃ is isotropic and occurs over a broad temperature range, from approximately 10 K to 1100 K. researchgate.netresearchgate.net Above 1100 K, it transitions to positive thermal expansion. researchgate.netresearchgate.net

Under ambient pressure, the cubic structure of ScF₃ is remarkably stable down to very low temperatures (at least 10 K). researchgate.netqmul.ac.uk However, applying pressure induces a phase transition to a rhombohedral (R-3c) structure. acs.orguchicago.eduresearchgate.net The pressure required for this transition is temperature-dependent, decreasing from over 0.5 GPa at room temperature to between 0.1 and 0.2 GPa at 50 K. researchgate.net This proximity to a pressure-induced phase transition is thought to be linked to its anomalous thermal expansion properties. aps.org

Pressure-Induced Softening Phenomena

A counterintuitive property observed in ScF₃ is pressure-induced softening, where the material becomes less stiff as external pressure is applied. qmul.ac.ukaps.org This phenomenon is characterized by a negative pressure derivative of the bulk modulus (B'), meaning the bulk modulus (B), a measure of resistance to compression, decreases with increasing pressure. aps.org This behavior is mechanistically linked to the same dynamical fluctuations that cause negative thermal expansion. aps.orgarxiv.org

The application of pressure enhances the rotation of the Sc-F bonds, which in turn increases the mean-square amplitude of the transverse motion of the fluorine atoms. aps.org This is contrary to the behavior of most materials, where pressure typically stiffens the structure and reduces the amplitude of thermal motion. aps.org As the structure becomes more "crumpled" under pressure due to these rotations, it becomes easier to compress further, leading to the observed softening. aps.org

Recent investigations combining neutron diffraction at variable temperatures and pressures with molecular dynamics simulations have revealed an extraordinarily large and unprecedented degree of pressure-induced softening in ScF₃, termed "colossal pressure-induced softening". qmul.ac.ukaps.orgnih.gov

This research has demonstrated that the pressure derivative of the bulk modulus (B') reaches remarkably low negative values. qmul.ac.ukaps.org These values are significantly more negative than those observed in other materials known for pressure-induced softening that arises from vibrational mechanisms. aps.org The effect is particularly pronounced at low temperatures. qmul.ac.ukaps.org

Table 1: Pressure Derivative of the Bulk Modulus (B') of ScF₃ at Various Temperatures

Temperature (K)Pressure Derivative of Bulk Modulus (B')
50-220 ± 30
150 - 250-50 (constant)
Data sourced from experimental and simulation studies. qmul.ac.ukaps.org

This colossal softening is attributed to the high degree of angular flexibility within the ScF₃ structure. aps.org

The phenomenon of pressure-induced softening has significant implications for the design of composite materials. aps.orgaps.org In composites, internal stresses are inevitably generated due to the mismatch in the coefficients of thermal expansion between the constituent materials. mdpi.com For instance, in an aluminum matrix composite strengthened with ScF₃ particles, a temperature change of approximately 72 K can induce plastic deformation in the aluminum matrix due to these thermal stresses. mdpi.com

Colossal Pressure-Induced Softening Studies

Helium Incorporation Effects under High Pressure

High-pressure studies of ScF₃ have revealed that the pressure-transmitting medium can significantly influence its behavior, particularly when helium is used. acs.orguchicago.edu Above approximately 200 K and under pressure, helium atoms can be inserted into the vacant A-site of the perovskite-like structure of ScF₃, forming a defect perovskite, HeₓScF₃. uchicago.edunih.govresearchgate.net

Initially, it was thought that the small pore size of ScF₃ would prevent helium penetration at room temperature. acs.org However, experiments have shown that helium can indeed be incorporated at 300 K. acs.org Complete filling of the structure with helium at room temperature requires pressures greater than 1.5 GPa. uchicago.edunih.gov

The incorporation of helium into the ScF₃ lattice has a profound effect on its structural properties and phase behavior. acs.orguchicago.edu The primary effect is a stiffening of the structure. uchicago.edunih.gov This is attributed to steric interactions between the incorporated helium atoms and the fluoride framework. nih.gov The bulk modulus of helium-containing ScF₃ is significantly higher than that of pure ScF₃. uchicago.edunih.gov

Table 2: Bulk Modulus of ScF₃ With and Without Helium

MaterialPressure Range (GPa)Temperature (K)Estimated Bulk Modulus (GPa)
ScF₃ in non-penetrating medium (silicone oil)< 0.3295 - 523~61(2)
[He₁₋ₓ□ₓ][ScF₃] (at 300 K)~2.4 - 5.230084(3)
[He₁₋ₓ□ₓ][ScF₃] (at 573 K)similar to above57394(2)
Data sourced from high-pressure diffraction studies. acs.orguchicago.edunih.gov

Helium incorporation also alters the phase transition behavior of ScF₃. acs.orguchicago.edu In pure ScF₃, a cubic-to-rhombohedral phase transition occurs at around 0.7 GPa at room temperature. acs.orgnih.gov When helium is incorporated, the cubic structure is maintained up to approximately 5 GPa. uchicago.edunih.gov At this pressure, a transition to a likely tetragonal (P4/mbm) perovskite structure occurs. acs.orguchicago.edunih.gov A further, as-yet-unidentified phase transition happens at around 7 GPa. acs.orguchicago.edunih.gov

Furthermore, even small amounts of incorporated helium can have a dramatic effect on the low-temperature phase boundary. acs.orguchicago.edu The incorporation of just 10% helium (He₀.₁ScF₃) at 0.43 GPa raises the pressure for the cubic-to-rhombohedral quantum structural phase transition at 0 K from near 0 GPa to approximately 0.2 GPa. acs.orguchicago.edunih.gov

The ready incorporation of helium into the ScF₃ structure serves as a significant cautionary note for high-pressure experimental studies that utilize helium as a pressure-transmitting medium. acs.org The fact that even at pressures below 1 GPa, enough helium can penetrate the structure to significantly alter its physical properties, such as stiffness and phase transition pressures, is a critical consideration. acs.orguchicago.edu

This phenomenon is not necessarily unique to ScF₃. acs.org The similarity in bond lengths between Sc-F in scandium fluoride and metal-oxygen bonds in many transition metal oxides, along with comparable or smaller pore sizes in those oxides, suggests that helium incorporation could be a confounding factor in high-pressure studies of a wider range of materials with empty lattice sites, such as pyrochlores and various bronzes. acs.org Therefore, researchers must carefully consider the potential for the pressure medium to interact with and modify the sample, rather than acting as a purely hydrostatic, non-reactive environment. acs.org

Defect Chemistry and Impurity Effects in Scandium Fluoride Systems

Analysis of Lattice Defects and Vacancies

The ideal crystal structure of scandium fluoride (B91410), particularly the cubic polymorph, is often conceptualized as a perfect, ordered lattice. However, in reality, the presence of defects such as interstitial atoms and vacancies is expected. acs.orgnih.govresearchgate.net These imperfections can alter the material's electronic structure and physical properties.

Structural defects in the fluorine sublattice are known to be a cause of low ionic conductivity in ScF₃ crystals. researchgate.net The dominant type of disorder in the anion sublattice of scandium fluoride is attributed to anti-Frenkel defects. The temperature dependence of ionic conductivity indicates distinct energy regions associated with these defects. Studies have determined the energy for the formation of anti-Frenkel defects to be approximately 1.8 ± 0.2 eV. researchgate.net Once formed, the energy for the migration of these defects is 0.81 ± 0.02 eV, while the energy of defect association is 0.48 ± 0.04 eV. researchgate.net

The simple structure of ScF₃ can be described as an A-site vacant perovskite. acs.orgosti.govnih.gov This inherent vacancy is a defining characteristic of its framework. The incorporation of atoms like helium into these vacant sites under pressure can form a defect perovskite, HeₓScF₃, demonstrating the reactivity of these structural vacancies. acs.orgosti.govnih.govacs.org

Table 1: Defect-Related Energy Values in this compound

Defect Process Associated Energy (eV)
Anti-Frenkel Defect Formation 1.8 ± 0.2 researchgate.net
Defect Migration 0.81 ± 0.02 researchgate.net

Impact of Impurities and Metastable Phases on Material Characteristics

Impurities and the presence of metastable phases can significantly affect the observed properties of this compound. Experimental analyses of ScF₃ samples often reveal features that cannot be explained by the ideal structures of the common stable polymorphs alone. For instance, fine details in X-ray absorption spectra suggest that powder samples may contain not only the expected low- and high-temperature polymorphs but also defects, residual traces of metastable polymorphs, or other impurities. acs.orgnih.gov

When ScF₃ is used as an additive in other materials, such as Al-Si alloys, it acts as an impurity that can modify the host material's properties. The addition of ScF₃ nanoparticles can refine the grain structure and alter the crystallization temperature of the alloy. matec-conferences.org This modifying effect is attributed to the impurity-induced twinning mechanism, where the presence of scandium affects the nucleation and growth of silicon crystals. matec-conferences.org Similarly, in the recovery of scandium, impurities like iron, aluminum, zirconium, and titanium can co-precipitate as ammonium (B1175870) metal fluorides, contaminating the final scandium product and affecting its purity. rsc.org

Table 2: Common Impurities and Metastable Phases in this compound Systems

Type Name/Composition Crystal System Notes
Non-stoichiometric Impurity ScF₂.₇₆ Tetragonal Fluorine-deficient; can form during certain synthesis routes. researchgate.net
Metastable Phase Orthorhombic ScF₃ Orthorhombic Less stable than cubic or trigonal phases under normal conditions. researchgate.net

Interactions with Pressure-Transmitting Media and Environmental Factors

The behavior of this compound is notably influenced by environmental factors like pressure and its interaction with the medium used to transmit that pressure. Like many materials with a framework structure, ScF₃ undergoes a phase transition from a cubic (Pm-3m) to a rhombohedral (R-3c) structure under pressure. acs.orgosti.govnih.gov In non-penetrating pressure media, such as silicone oil, this transition occurs at approximately 0.7 GPa at room temperature. acs.orgosti.govnih.govacs.org

However, when a penetrating medium like helium is used, the interaction is more complex. Upon compression in helium at temperatures above ~200 K, helium atoms can be inserted into the vacant A-site of the ScF₃ perovskite structure, forming a defect perovskite, HeₓScF₃. acs.orgosti.govnih.govacs.org This incorporation of helium stiffens the structure and alters its phase behavior. acs.orgosti.govnih.govacs.org For example, the presence of helium can maintain the cubic perovskite structure up to ~5 GPa. acs.orgnih.gov Even a small incorporation of helium (e.g., He₀.₁ScF₃) at low temperatures can increase the pressure required to induce the cubic-to-rhombohedral phase transition. acs.orgnih.gov

This interaction highlights that the choice of pressure-transmitting medium is a critical experimental variable. While non-penetrating media primarily exert hydrostatic pressure, penetrating media like helium can chemically interact with the sample, creating new defect structures and phases that significantly modify the material's response to pressure and temperature. acs.orgosti.govnih.govacs.org This phenomenon of pressure-induced softening, where the material becomes more compressible under increased pressure, is a key characteristic of ScF₃ and is influenced by these interactions. aps.org

Table 3: Compound Names Mentioned

Compound Name Chemical Formula
This compound ScF₃
Scandium Oxide Sc₂O₃
Helium He
Ammonium Scandium Hexafluoride (NH₄)₃ScF₆
Ammonium Zirconium Heptafluoride (NH₄)₃ZrF₇
Ammonium Iron Hexafluoride (NH₄)₃FeF₆
Ammonium Aluminum Hexafluoride (NH₄)₃AlF₆
Ammonium Titanium Hexafluoride (NH₄)₂TiF₆
Ammonium Scandium Tetrafluoride NH₄ScF₄
Aluminum Oxide Al₂O₃
Silicon Carbide SiC
Stannum Fluoride SnF₂
Strontium Fluoride SrF₂

Concluding Remarks and Future Research Perspectives

Synthesis of Current Knowledge and Identification of Remaining Challenges

Scandium fluoride (B91410) (ScF₃) is a noteworthy inorganic compound, distinguished by its unusual properties and its expanding range of applications. stanfordmaterials.comnexgematerials.com As a white, crystalline solid, it possesses a high melting point and significant thermal stability, making it suitable for various industrial uses. stanfordmaterials.comnexgematerials.com The compound is slightly soluble in water, a characteristic that enhances its utility in specific chemical environments. enfo.hu

A key property of scandium fluoride is its negative thermal expansion, meaning it contracts upon heating over a wide temperature range (from 10 K to 1100 K). wikipedia.org This unusual behavior is attributed to the quartic oscillations of the fluoride ions. wikipedia.org At ambient pressure, ScF₃ adopts a cubic crystal structure. wikipedia.orgwikipedia.org

The synthesis of this compound can be achieved through several methods. These include wet chemistry, gas-phase fluorination, and solid-phase fluorination. nih.gov One common method involves the reaction of scandium oxide (Sc₂O₃) with ammonium (B1175870) bifluoride (NH₄HF₂). nih.govresearchgate.net This process involves intermediate compounds such as (NH₄)₃ScF₆ and NH₄ScF₄, ultimately yielding ScF₃ at elevated temperatures. nih.govmdpi.com Other methods include the reaction of scandium oxide with hydrofluoric acid or fluorine gas, and through an extraction process followed by a precipitation reaction. ontosight.aigoogle.comwipo.int

Emerging Research Directions and Interdisciplinary Opportunities

The unique characteristics of this compound are paving the way for new research avenues and interdisciplinary collaborations. stanfordmaterials.com Its optical transparency, particularly in the ultraviolet (UV) to infrared (IR) regions, makes it a material of interest for advanced optical systems. wikipedia.orgnanorh.com

Emerging research is focused on several key areas:

Advanced Materials Science: The negative thermal expansion of ScF₃ presents opportunities for the development of composite materials with tailored thermal expansion coefficients. rsc.org This could have significant implications for precision instruments and aerospace applications where thermal stability is critical.

Nanotechnology: The synthesis of this compound nanocrystals is a growing field. rsc.org These nanomaterials exhibit unique properties compared to their bulk counterparts and could be utilized in catalysis and other applications. rsc.org

Computational Chemistry: First-principles calculations and density functional theory (DFT) are being employed to predict and understand the electronic and structural properties of different ScF₃ polymorphs. nih.govarxiv.org This computational work, combined with experimental validation, is crucial for designing new materials with specific functionalities. nih.govarxiv.org

Interdisciplinary collaboration between chemists, physicists, materials scientists, and engineers will be essential to fully realize the potential of this compound in these emerging fields.

Potential for Development of Novel this compound-Based Materials with Tailored Functionalities

The development of novel materials based on this compound with precisely tailored functionalities is a promising frontier. By controlling the synthesis process, crystal structure, and doping with other elements, it is possible to engineer materials with enhanced or entirely new properties.

Doped this compound: Doping ScF₃ with rare-earth ions can induce luminescence, making it suitable for applications in solid-state lasers and phosphors for lighting. wikipedia.orgsamaterials.com Further research into different dopants and their effects on the optical and electronic properties could lead to the development of highly efficient and tunable photonic devices.

Composite Materials: The integration of this compound into ceramic and glass matrices can significantly improve their mechanical strength and thermal stability. nanorh.comchemimpex.com This opens up possibilities for creating advanced ceramics for high-temperature applications and durable optical components.

Thin Films and Coatings: The use of this compound in optical coatings is already established. stanfordmaterials.comfuncmater.com Future research could focus on developing multilayer coatings and nanostructured films with enhanced anti-reflective and protective properties for a wider range of optical and electronic devices. funcmater.comsamaterials.com

Catalysis: While still an area of exploration, this compound has shown potential as a catalyst in certain chemical reactions. stanfordmaterials.comfuncmater.com The development of high-surface-area this compound nanomaterials could lead to more efficient and selective catalysts for organic synthesis and industrial processes. rsc.orgfuncmater.com

The continued investigation into the fundamental properties of this compound and the exploration of its use in novel material systems hold significant promise for future technological advancements across a variety of scientific and industrial sectors. funcmater.com

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing high-purity scandium fluoride (ScF₃) nanoparticles for experimental use?

  • Methodological Answer : High-purity ScF₃ nanoparticles are typically synthesized via co-precipitation or hydrothermal methods. For co-precipitation, scandium nitrate is reacted with ammonium fluoride in aqueous solution under controlled pH (4–6), followed by calcination at 400–600°C to remove organic residues. Hydrothermal synthesis involves autoclaving precursor solutions (e.g., ScCl₃ + NH₄F) at 150–200°C for 12–24 hours, yielding crystalline nanoparticles with sizes <100 nm. Phase purity should be confirmed via XRD and TEM . Ensure strict exclusion of moisture during synthesis to prevent hydrolysis, as Sc³+ is highly hygroscopic .

Q. How can researchers characterize the crystallographic structure of ScF₃ to confirm phase purity?

  • Methodological Answer : Use X-ray diffraction (XRD) with Rietveld refinement to identify the cubic phase (space group Pm3m) and detect impurities. Cross-validate with Raman spectroscopy, where ScF₃ exhibits a characteristic peak at ~320 cm⁻¹ (Sc-F symmetric stretching). Pair with TEM-EDS to confirm stoichiometry and elemental distribution. For ionic radius validation, compare lattice parameters with Shannon’s revised ionic radii (Sc³+ = 0.745 Å in 6-coordination) .

Q. What safety protocols are critical when handling ScF₃ in laboratory settings?

  • Methodological Answer : ScF₃ requires handling in fume hoods with PPE (nitrile gloves, lab coat, safety goggles) due to its acute toxicity (GHS Category 3) and irritant properties. Store in airtight containers under dry argon to prevent hydrolysis. For spills, neutralize with calcium carbonate and dispose via hazardous waste protocols. Regularly monitor airborne fluoride levels using ion-selective electrodes .

Advanced Research Questions

Q. How can discrepancies in reported ionic radii of Sc³+ in fluoride matrices be resolved across studies?

  • Methodological Answer : Discrepancies often arise from coordination number variations (6 vs. 8) or lattice distortion. Use extended X-ray absorption fine structure (EXAFS) to determine local coordination geometry. Cross-reference with Shannon’s criteria, which account for polyhedral distortion and covalency effects. For example, Sc³+ in distorted octahedra may exhibit radii deviations up to 0.02 Å . Validate findings using neutron diffraction to resolve light-atom positions.

Q. What methodological approaches optimize ScF₃’s negative thermal expansion (NTE) properties for advanced material applications?

  • Methodological Answer : To enhance NTE (αₖ ≈ -10 ppm/K), dope ScF₃ with aliovalent ions (e.g., Al³+ or Y³+) via solid-state reaction under inert gas. Monitor lattice dynamics using in situ XRD (25–800°C) and pair with DFT simulations to model phonon modes. For thin-film applications, employ pulsed laser deposition (PLD) with substrate temperatures >500°C to stabilize cubic phase .

Q. How should researchers address contradictions in ScF₃’s reactivity with biological systems, such as dental enamel studies?

  • Methodological Answer : Contradictions may stem from varying pH conditions or fluoride concentrations. Design pH-cycling experiments (e.g., alternating pH 4.5 and 7.0 buffers) to simulate oral environments. Use microhardness testing and polarized light microscopy to quantify remineralization effects. Reference the Caries Res 2015 protocol, where ScF₃ at 300 ppm fluoride showed 15.1±7.3% mineral loss reduction in bovine enamel .

Q. What strategies improve reproducibility in ScF₃-based scintillation material synthesis?

  • Methodological Answer : For scintillation ceramics (e.g., BaF₂:Sc), optimize doping levels (0.5–2.0 mol%) via combustion synthesis with urea/nitrate precursors. Characterize emission spectra under X-ray excitation; scandium doping suppresses slow luminescence components (τ > 800 ns) while enhancing fast components (τ < 10 ns). Use high-purity argon during annealing to minimize oxygen vacancies .

Data Analysis & Validation

Q. How can researchers validate ScF₃’s fluoridation efficacy in comparative studies with other metal fluorides?

  • Methodological Answer : Conduct in vitro demineralization assays using hydroxyapatite discs. Compare ScF₃ with NaF or CaF₂ by measuring fluoride uptake via ion chromatography. Apply ANOVA to assess statistical significance (p < 0.05) and control for variables like saliva flow rate using artificial saliva solutions .

Q. What advanced techniques resolve ambiguities in ScF₃’s thermal stability under high-pressure conditions?

  • Methodological Answer : Use diamond anvil cell (DAC) setups with synchrotron XRD to study phase transitions up to 10 GPa. Pair with Raman spectroscopy to detect pressure-induced amorphization. For molecular dynamics, employ ab initio calculations (VASP software) to model bond dissociation energies under stress .

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